3-[(1-Methylpiperidin-4-yl)methoxy]aniline
Description
3-[(1-Methylpiperidin-4-yl)methoxy]aniline is a substituted aniline derivative featuring a methoxy-linked 1-methylpiperidin-4-ylmethyl group at the meta position of the aromatic ring. The compound combines the aromatic amine functionality with a piperidine moiety, a structural motif often leveraged in medicinal chemistry for its ability to modulate physicochemical properties and biological interactions.
Properties
CAS No. |
646528-45-2 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-4-yl)methoxy]aniline |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-11(6-8-15)10-16-13-4-2-3-12(14)9-13/h2-4,9,11H,5-8,10,14H2,1H3 |
InChI Key |
GTEILCGMCCDNGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline typically involves the reaction of 3-methoxyaniline with 1-methyl-4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
3-[(1-Methylpiperidin-4-yl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
3-[(1-Methylpiperidin-4-yl)methoxy]aniline, also known by its CAS number 902454-26-6, is an organic compound characterized by a methoxy group attached to a piperidine derivative linked to an aniline structure. This unique configuration contributes to its diverse biological activities, which have been the subject of various studies.
- Molecular Formula : C13H20N2O
- Molecular Weight : Approximately 220.31 g/mol
- Structural Features : The presence of the piperidine ring enhances its pharmacological profile, affecting its interaction with biological targets.
Biological Activities
Research indicates that 3-[(1-Methylpiperidin-4-yl)methoxy]aniline exhibits several biological activities, including:
- Antidepressant Effects : Similar compounds have shown potential in alleviating symptoms of depression, suggesting that this compound may act on neurotransmitter systems.
- Anticancer Properties : Studies have demonstrated its antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(1-Methylpiperidin-4-yl)methoxy]aniline | A549 | <5 |
| 3-[(1-Methylpiperidin-4-yl)methoxy]aniline | MCF7 | <3 |
| 3-[(1-Methylpiperidin-4-yl)methoxy]aniline | HCT116 | <3 |
| 3-[(1-Methylpiperidin-4-yl)methoxy]aniline | PC3 | <5 |
The mechanism of action for 3-[(1-Methylpiperidin-4-yl)methoxy]aniline primarily involves its interaction with various biological targets:
- Binding Affinity : The compound’s binding affinity with receptors such as EGFR (epidermal growth factor receptor) has been studied, indicating potential for inhibiting tumor growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Study 1: Anticancer Activity
In a study evaluating a series of compounds similar to 3-[(1-Methylpiperidin-4-yl)methoxy]aniline, it was found that those with the piperidine moiety exhibited significantly higher antiproliferative activities compared to those without it. For instance, compounds with IC50 values less than 5 µM against A549 and MCF7 cell lines demonstrated promising anticancer potential .
Case Study 2: Antidepressant Effects
Another research highlighted the antidepressant-like effects of derivatives related to this compound. Behavioral tests in animal models indicated that these compounds could modulate serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants .
Structural Analogues and Their Biological Implications
Several analogues of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline have been synthesized and tested for their biological activity. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methoxy-4-(1-methylpiperidin-4-yl)aniline | C13H20N2O | Methoxy group at position 3 |
| 5-Fluoro-2-(1-methylpiperidin-4-yl)methoxy aniline | C13H20FN2O | Incorporates a fluorine atom |
| 4-Methoxy-2-(1-methylpiperidin-4-yloxy)aniline | C13H20N2O2 | Features an ether linkage |
These compounds illustrate the structural diversity within this chemical class and underscore the unique characteristics of 3-[(1-Methylpiperidin-4-yl)methoxy]aniline that may influence its biological activity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
